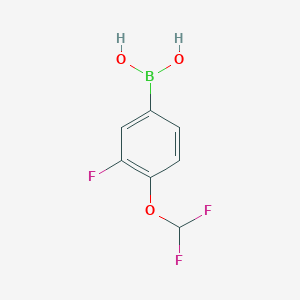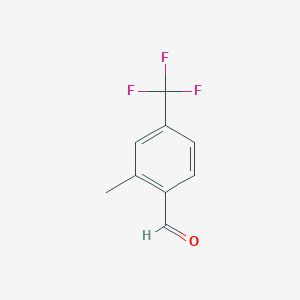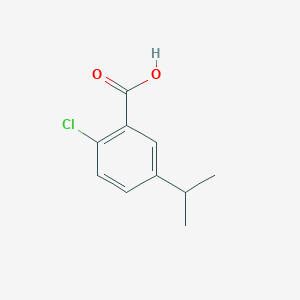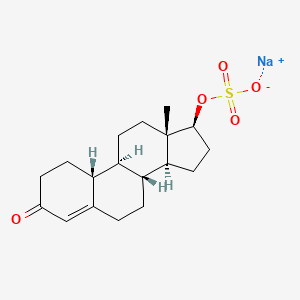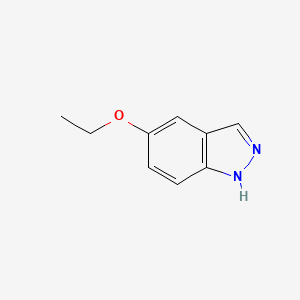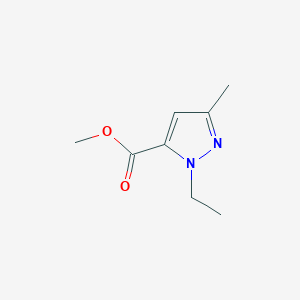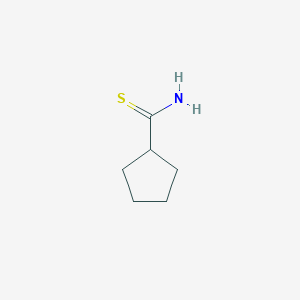
Cyclopentanecarbothioamide
Overview
Description
Cyclopentanecarbothioamide is a useful research compound. Its molecular formula is C6H11NS and its molecular weight is 129.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Application in Influenza Treatment
Cyclopentanecarbothioamide derivatives, such as peramivir, have been identified as potent inhibitors of influenza A and B virus neuraminidases. They have shown significant efficacy in preventing death and reducing symptoms in infected mice and ferrets. Peramivir, in particular, has demonstrated higher in vitro potency than other neuraminidase inhibitors like zanamivir or oseltamivir carboxylate. Clinical trials have highlighted its potential in treating influenza virus infections, indicating its value in antiviral therapy (Smee & Sidwell, 2002); (Alame, Massaad, & Zaraket, 2016); (Smee et al., 2001).
Contribution to Antifibrinolytic Therapy
Tranexamic acid, a synthetic derivative, acts as an antifibrinolytic by inhibiting plasminogen activation and thus preventing fibrin degradation. This compound has been effective in reducing menstrual blood loss and is well-tolerated in various populations. Its mechanism of action and clinical applications provide significant insights into managing conditions like menorrhagia and potentially other bleeding disorders (Wellington & Wagstaff, 2003).
Understanding of Neurobiological Effects
The study of compounds like lysergic acid diethylamide (LSD), which interacts with serotonin and dopamine receptors, has helped in understanding the neurobiological effects of psychoactive substances. The research contributes to our knowledge of consciousness states and offers potential therapeutic applications in conditions like cluster headaches and terminal illness (Preller et al., 2018); (Passie et al., 2008).
Role in Cancer Treatment
Cyclophosphamide and its analogs play a crucial role in cancer treatment. They are widely used as chemotherapeutic agents due to their ability to cause DNA cross-linking, leading to cancer cell death. The understanding of its mechanism and effectiveness in various cancers has been a pivotal aspect of oncological research (Goldstein, Roos, & Kaina, 2008); (Emadi, Jones, & Brodsky, 2009).
Immunotherapy in Cancer Treatment
Low-dosecyclophosphamide has been explored for its role in enhancing the efficacy of active specific immunotherapy in treating advanced melanoma and other metastatic cancers. Its mechanism involves the inhibition of suppressor functions, augmenting antitumor immunity, and potentially improving therapeutic outcomes in cancer immunotherapy (Bass & Mastrangelo, 1998).
Investigating Drug Resistance in Influenza
Research into neuraminidase inhibitors, including cyclopentane derivatives, has been pivotal in understanding the mechanisms of drug resistance in influenza. This research is crucial for developing strategies to combat antiviral drug resistance and improve the clinical utility of neuraminidase inhibitors (Samson et al., 2013).
Amelioration of Intestinal Dysbiosis
Studies have shown that cyclophosphamide can alter the gut's microbial ecology, leading to dysbiosis. Research into interventions, such as the use of squid ink polysaccharide, has provided insights into how food-derived functional components can manipulate gut microbiota and potentially ameliorate chemotherapy-induced intestinal dysbiosis (Lu et al., 2016).
Understanding Cardiovascular Drug Mechanisms
Research into compounds like glibenclamide, a blocker of the CFTR Cl– channel, has provided insights into drug mechanisms in cardiovascular diseases. Studies have shown its effects on intracellular Na+ concentration and its potential impact on the heart's contractility and calcium handling, which is essential for understanding drug actions in cardiac conditions (Lee & Lee, 2005).
Cyclodextrin-Based Drug Delivery
Cyclodextrins, cyclic oligomers of glucose, have been explored for their role in forming water-soluble inclusion complexes with small molecules. This research is significant in enhancing the bioavailability of drugs and providing novel approaches to drug delivery, especially in the context of nucleic acids (Davis & Brewster, 2004).
Mechanism of Action
Mode of Action
It is known that the compound has antioxidant properties . Antioxidants work by neutralizing harmful free radicals in the body, thereby preventing oxidative stress and associated damage to cells and tissues
Biochemical Pathways
Given its antioxidant properties, it can be inferred that the compound may influence pathways related to oxidative stress and free radical scavenging . .
Result of Action
As an antioxidant, it is likely to protect cells from damage caused by harmful free radicals . .
Biochemical Analysis
Biochemical Properties
Cyclopentanecarbothioamide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiol-containing enzymes, potentially inhibiting their activity through the formation of covalent bonds with the thiol groups. This interaction can alter the enzyme’s conformation and functionality, leading to changes in metabolic pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of key signaling molecules, leading to alterations in cell function. For example, it can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. This binding can result in conformational changes in the enzyme structure, affecting its catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with oxidative stress and cellular damage in animal models. Threshold effects have been observed, where a specific dosage range results in optimal cellular responses without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It can affect metabolic flux and alter metabolite levels, leading to changes in energy production and utilization. For example, this compound can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, impacting overall cellular energy metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, as it may preferentially accumulate in certain organelles or tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the mitochondria, where it influences mitochondrial function and energy production .
Properties
IUPAC Name |
cyclopentanecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWCBZIJPAIHLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622837 | |
| Record name | Cyclopentanecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42202-73-3 | |
| Record name | Cyclopentanecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopentanecarbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethoxy-3-(1-methyl-3-propyl-7-thioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride](/img/structure/B1603011.png)
![3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylic acid](/img/structure/B1603013.png)
